REACTION_CXSMILES
|
C[O-].[Na+:3].[CH3:4][C:5]([C:8]1[CH:13]=[CH:12][C:11]([S:14]([NH:17][C:18]2[N:23]=[C:22]([C:24]3[N:29]=[CH:28][CH:27]=[CH:26][N:25]=3)[N:21]=[C:20]([O:30][CH2:31][CH2:32][OH:33])[C:19]=2[O:34][C:35]2[C:40]([O:41][CH3:42])=[CH:39][CH:38]=[CH:37][CH:36]=2)(=[O:16])=[O:15])=[CH:10][CH:9]=1)([CH3:7])[CH3:6].O.C(OCC)(=O)C>CO>[CH3:7][C:5]([C:8]1[CH:13]=[CH:12][C:11]([S:14]([N-:17][C:18]2[C:19]([O:34][C:35]3[CH:36]=[CH:37][CH:38]=[CH:39][C:40]=3[O:41][CH3:42])=[C:20]([O:30][CH2:31][CH2:32][OH:33])[N:21]=[C:22]([C:24]3[N:25]=[CH:26][CH:27]=[CH:28][N:29]=3)[N:23]=2)(=[O:15])=[O:16])=[CH:10][CH:9]=1)([CH3:4])[CH3:6].[Na+:3] |f:0.1,2.3,6.7|
|
Name
|
Sodium methoxide
|
Quantity
|
3.9 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes at 55° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 25° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
the solid was filtered at 10° C. to 15° C.
|
Type
|
WASH
|
Details
|
washed with a mixture of ethyl acetate (4 mL) and methanol (1 mL)
|
Type
|
CUSTOM
|
Details
|
The wet material obtained
|
Type
|
CUSTOM
|
Details
|
was dried at hot air oven at 50° C. to 55° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C=1C=CC(=CC1)S(=O)(=O)[N-]C=2C(=C(N=C(N2)C=3N=CC=CN3)OCCO)OC=4C=CC=CC4OC.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |